8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a chemical compound with a unique structure that belongs to the pyridazinoindole family This compound is characterized by the presence of a fluorine atom at the 8th position and a fused pyridazine and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Investigations: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione: This compound is similar in structure but contains a thione group instead of a ketone group.
8-fluoro-2H,3H,4H-pyridazino[4,5-b]indol-4-one: Another related compound with slight variations in the hydrogenation state.
Uniqueness
8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific fluorine substitution and the fused ring system, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBKNHYBROFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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